![molecular formula C26H22N2O3S B4982070 N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide, also known as TAT2, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of benzohydrazide and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide is not fully understood. However, it has been proposed that N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's anti-inflammatory effects are believed to be due to its ability to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been shown to modulate various biochemical pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has also been shown to exhibit low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's solubility in water is limited, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide. Further preclinical studies are needed to fully understand N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's mechanism of action and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the optimization of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's pharmacokinetic properties may enhance its potential as a therapeutic agent. Furthermore, the combination of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide with other anti-cancer or anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide involves the reaction of 2-thienylacetic acid with phenylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with 4-methylphenyl isocyanate to yield N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide. This method has been optimized to yield high purity and yield of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide.
Applications De Recherche Scientifique
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in models of arthritis and colitis.
Propriétés
IUPAC Name |
N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-19-14-16-21(17-15-19)26(31,23-13-8-18-32-23)25(30)27-28(22-11-6-3-7-12-22)24(29)20-9-4-2-5-10-20/h2-18,31H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCHDHZRPYFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

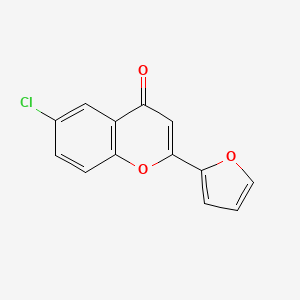
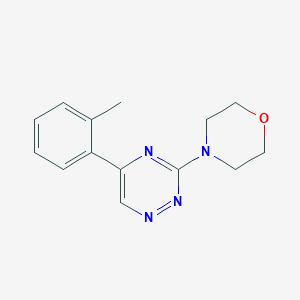
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
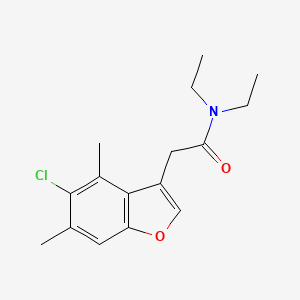
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)

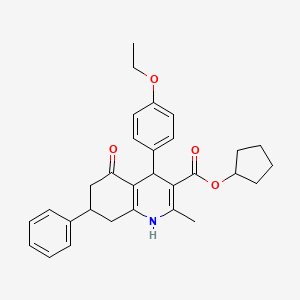
![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)
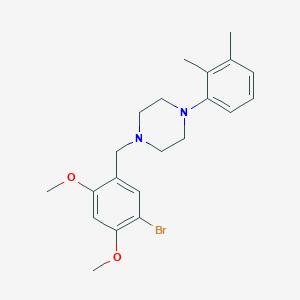
![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)